1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Catalog No.
S547955
CAS No.
M.F
C18H18Cl2N6O
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyri...

Product Name

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C18H18Cl2N6O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PD089828; PD089828; PD 089828.

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

Description

The exact mass of the compound 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is 404.09191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is a complex organic compound with the molecular formula C18H18Cl2N6O. It features a pyrido[2,3-d]pyrimidine core structure substituted with a 2-amino group and a 2,6-dichlorophenyl moiety, along with a tert-butyl urea group. This compound is notable for its potential therapeutic applications due to its unique structural characteristics.

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, pyridopyrimidines have been explored for their potential as kinase inhibitors, which are enzymes involved in cellular signaling pathways [].

Typical of urea derivatives. Key reactions include:

  • Ureide Formation: The reaction of tert-butyl isocyanate with the corresponding amine leads to the formation of the urea linkage.
  • Substitution Reactions: The chlorinated phenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
  • Deprotection Reactions: If protective groups are used during synthesis, deprotection can yield the active compound.

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea has shown significant biological activity, particularly in inhibiting specific tyrosine kinases. For instance, it has been reported to inhibit platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr) with varying IC50 values, indicating its potential as an anticancer agent .

The synthesis of this compound typically involves:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through multi-step reactions involving cyclization and substitution.
  • Urea Formation: The reaction of the synthesized pyrido derivative with tert-butyl isocyanate in a suitable solvent such as dimethylformamide (DMF) leads to the formation of the urea bond. The reaction conditions often involve maintaining low temperatures during the addition of reagents to control exothermic reactions .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its inhibitory effects on key receptors involved in cancer progression, it may serve as a lead compound for developing targeted cancer therapies.
  • Research: It can be utilized in studies investigating kinase inhibition and related pathways in cellular signaling.

Interaction studies have demonstrated that 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea interacts effectively with various biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing the compound's efficacy in inhibiting cell proliferation or inducing apoptosis in cancer cell lines.

Several compounds share structural similarities with 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)ureaSimilar core structure with different chlorinated phenylVariation in biological activity due to different substitution patterns
1-[2-Amino-6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-(tert-butyl)ureaDimethyl substitution instead of dichloroPotentially altered pharmacokinetics and toxicity profile
N-[2-(4-methoxyphenyl)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-ethylureaEthoxy substitution at urea nitrogenDifferent receptor affinity and selectivity

These compounds highlight the uniqueness of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea in terms of its specific biological activity and structural characteristics.

The compound is systematically named 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea according to IUPAC nomenclature. Its molecular formula is C₁₈H₁₈Cl₂N₆O, with a molecular weight of 405.3 g/mol. Common synonyms include PD-089828, 179343-17-0, and CHEMBL57366, as cataloged in PubChem and other chemical databases. The structure features a pyrido[2,3-d]pyrimidine core substituted with a 2-amino group, a 2,6-dichlorophenyl moiety at position 6, and a tert-butylurea group at position 7.

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea represents a complex heterocyclic organic compound characterized by a sophisticated molecular architecture that combines multiple pharmacologically relevant structural motifs [1] [2]. The compound exhibits a molecular formula of C₁₈H₁₈Cl₂N₆O with a molecular weight of 405.3 g/mol, establishing it as a medium-sized organic molecule with substantial structural complexity [1] [2].

The molecular structure consists of several distinct components organized in a specific geometric arrangement. The central core features a pyrido[2,3-d]pyrimidine bicyclic system, which represents a fused heterocyclic framework containing nitrogen atoms at positions 1, 3, and 8 of the ring system [1] [3]. This core structure provides the foundational scaffold upon which the other substituents are positioned. The pyrido[2,3-d]pyrimidine system exhibits planarity with an r.m.s. deviation of approximately 0.028 Å, indicating an essentially flat aromatic framework that facilitates optimal electronic conjugation [4].

Attached to position 2 of the pyrimidine ring is a primary amino group (-NH₂), which contributes significantly to the compound's hydrogen bonding capacity and potential biological activity [1] [2]. This amino substituent adopts a configuration that allows for both intramolecular and intermolecular hydrogen bonding interactions.

The 2,6-dichlorophenyl substituent represents a crucial structural element positioned at the 6-position of the pyrido[2,3-d]pyrimidine core [1] [2]. This aromatic ring contains chlorine atoms at the ortho positions (2,6), creating a symmetrical substitution pattern that influences both the electronic properties and the steric environment around the phenyl ring. The dichlorophenyl moiety exhibits a dihedral angle of approximately 87.3° relative to the pyrido[2,3-d]pyrimidine plane, indicating a nearly orthogonal orientation that minimizes steric interactions while maintaining optimal electronic communication [4].

The tert-butyl group (-C(CH₃)₃) provides substantial steric bulk and contributes to the compound's lipophilicity [1] [2]. This quaternary carbon center with three methyl substituents creates a highly branched aliphatic component that influences the molecule's three-dimensional shape and pharmacokinetic properties.

The urea linkage (-NH-CO-NH-) serves as the connecting bridge between the pyrido[2,3-d]pyrimidine system and the tert-butyl group [1] [2]. This functional group is characterized by a planar geometry with the carbonyl oxygen adopting a trans configuration relative to the nitrogen atoms. The urea moiety exhibits typical bond lengths of approximately 1.235-1.250 Å for the C=O bond and 1.374-1.390 Å for the C-N bonds [5].

Structural Component Analysis

The molecular composition can be systematically analyzed through its constituent parts. The pyrido[2,3-d]pyrimidine core contributes C₇H₃N₃ to the overall molecular formula, representing the foundational heterocyclic framework [6] [7]. The 2-amino group adds NH₂, while the 2,6-dichlorophenyl substituent contributes C₆H₃Cl₂ to the structure. The tert-butyl group provides C₄H₉, and the urea linkage adds CON₂H₂ to complete the molecular assembly.

The compound contains a total of 18 carbon atoms, 6 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms, distributed across two distinct aromatic ring systems [1]. The heavy atom count of 27 reflects the substantial molecular complexity, while the formal charge of zero indicates a neutral molecule under standard conditions [1].

Physical Properties and Molecular Characteristics

The compound exhibits a predicted melting point of 256.77°C and a predicted boiling point of 594.56°C, indicating substantial thermal stability characteristic of aromatic heterocyclic compounds [8]. The predicted density of approximately 1.4 g/cm³ falls within the typical range for organic compounds containing multiple nitrogen atoms and halogen substituents [8].

The refractive index of 1.69 (predicted) reflects the compound's aromatic character and the presence of electron-rich heterocyclic systems [8]. The logarithmic partition coefficient (LogP) of 2.59 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics for biological applications [9].

The polar surface area of 91.53 Ų demonstrates significant polarity due to the presence of multiple nitrogen atoms and the urea functional group [1]. The compound exhibits 4 hydrogen bond donor sites and 6 hydrogen bond acceptor sites, indicating substantial capacity for intermolecular interactions [1]. The rotatable bond count of 4 suggests moderate conformational flexibility, primarily associated with the urea linkage and the tert-butyl group orientation [1].

Bond Lengths and Molecular Geometry

The molecular geometry of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea exhibits characteristic bond lengths and angles consistent with its aromatic heterocyclic nature. The C-N bonds in the pyrimidine ring system typically range from 1.334-1.389 Å, while C-N bonds in the pyridine portion measure 1.337-1.355 Å [5]. Aromatic C-C bonds exhibit lengths of 1.384-1.402 Å, consistent with delocalized π-electron systems [5].

The N-C-N bond angles in the pyrimidine ring range from 116-124°, while C-N-C angles in the pyridine system span 117-124° [5] [10]. Aromatic C-C-C angles maintain values of 119-121°, reflecting the geometric constraints of the fused ring system [5]. The C-Cl bonds in the dichlorophenyl substituent measure 1.734-1.745 Å with C-C-Cl angles of 119-121° [5].

The urea carbonyl exhibits a C=O bond length of 1.235-1.250 Å with N-C-O angles ranging from 120-124°, indicating sp² hybridization at the carbonyl carbon [5]. The tert-butyl group displays typical C-C bond lengths of 1.520-1.535 Å with tetrahedral C-C-C angles of approximately 109.5° [5].

PropertyValueReference
Molecular FormulaC₁₈H₁₈Cl₂N₆O [1] [2]
Molecular Weight405.3 g/mol [1] [2]
CAS Number179343-17-0 [1] [2]
Melting Point256.77°C (predicted) [8]
Boiling Point594.56°C (predicted) [8]
Density~1.4 g/cm³ (predicted) [8]
Refractive Index1.69 (predicted) [8]
LogP2.59 [9]
pKa9.85 (predicted) [8]
Polar Surface Area91.53 Ų [1]
Heavy Atom Count27 [1]
Hydrogen Bond Donors4 [1]
Hydrogen Bond Acceptors6 [1]
Rotatable Bonds4 [1]
Structural ComponentMolecular ContributionDescription
Pyrido[2,3-d]pyrimidine CoreC₇H₃N₃Bicyclic fused heterocyclic system with nitrogen atoms at positions 1, 3, and 8
2-Amino GroupNH₂Primary amino group attached to position 2 of pyrimidine ring
2,6-Dichlorophenyl SubstituentC₆H₃Cl₂Phenyl ring with chlorine substituents at ortho positions
Tert-butyl GroupC₄H₉Bulky aliphatic group with three methyl groups attached to quaternary carbon
Urea LinkageCON₂H₂Carbonyl group connecting two nitrogen atoms

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

404.0919146 g/mol

Monoisotopic Mass

404.0919146 g/mol

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major TC, Olsewski B, Ryan MJ, Dahring T, Lu GH, Keiser J, Amar A, Shen C, Kraker AJ, Slintak V, Nelson JM, Fry DW, Bradford L, Hallak H, Doherty AM. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1997 Jul 18;40(15):2296-303. PubMed PMID: 9240345.
2: Dahring TK, Lu GH, Hamby JM, Batley BL, Kraker AJ, Panek RL. Inhibition of growth factor-mediated tyrosine phosphorylation in vascular smooth muscle by PD 089828, a new synthetic protein tyrosine kinase inhibitor. J Pharmacol Exp Ther. 1997 Jun;281(3):1446-56. PubMed PMID: 9190882.

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